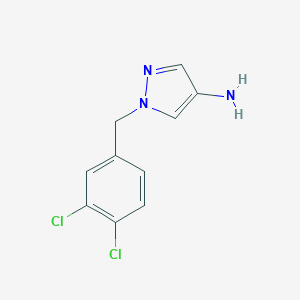

1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine” is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The “3,4-dichlorobenzyl” part indicates a benzene ring substituted with two chlorine atoms and a benzyl group .

Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazole ring attached to a benzene ring via a methylene (-CH2-) group. The benzene ring would have two chlorine atoms attached at the 3 and 4 positions .Chemical Reactions Analysis

As a pyrazole derivative, this compound might undergo reactions typical of pyrazoles, such as nucleophilic substitution or addition reactions. The presence of the dichlorobenzyl group might also influence its reactivity .Applications De Recherche Scientifique

Pyrazoline Derivatives in Anticancer Research

- Anticancer Potential : Pyrazoline derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit a broad spectrum of biological effects, including significant anticancer activity. The versatility of the pyrazoline scaffold allows for the development of novel anticancer agents, highlighting the importance of these compounds in medicinal chemistry and drug development (Pushkar Kumar Ray et al., 2022).

Pyrazolines in Neurodegenerative Disease Research

- Neurodegenerative Disorders : Pyrazolines are identified for their potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Their neuroprotective properties, attributed to inhibition of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), make them candidates for therapeutic applications in these areas. This showcases the scaffold's potential in developing treatments for neurodegenerative disorders (M. Ahsan et al., 2022).

Catalytic Applications and Synthetic Chemistry

- Catalytic and Synthetic Applications : The structural features of pyrazoline and related heterocycles make them valuable in synthetic chemistry, serving as intermediates in the synthesis of complex molecules. Their utility in catalysis and as building blocks for the synthesis of heterocyclic compounds underscores the chemical versatility and importance of these compounds in research and industrial applications (M. Kantam et al., 2013).

Multicomponent Synthesis for Bioactive Derivatives

- Multicomponent Reactions (MCRs) : Pyrazoline derivatives synthesized through multicomponent reactions demonstrate a wide range of biological activities. The efficiency and versatility of MCRs in synthesizing pyrazoline-based bioactive molecules highlight the scaffold's potential in drug discovery and development (Diana Becerra et al., 2022).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 3,4-dichlorobenzyl chloride and 3,4-dichlorobenzoic acid , have been used in the synthesis of various bioactive compounds

Mode of Action

It’s worth noting that compounds with similar structures have been found to inhibit certain biological processes . For instance, some pyridazinone derivatives, which share a similar structure, have been found to inhibit the Hill reaction and photosynthesis in barley

Biochemical Pathways

For example, the cytochrome P450 (CYP) enzyme family, which is involved in the phase 1 metabolism of pharmaceuticals and other xenobiotics, can be inhibited or induced by certain compounds

Pharmacokinetics

For instance, the presence of the dichlorobenzyl group could potentially affect the compound’s lipophilicity, which in turn could influence its absorption and distribution

Result of Action

For instance, some indole derivatives, which share a similar structure, have been found to have anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities

Orientations Futures

Propriétés

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]pyrazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2N3/c11-9-2-1-7(3-10(9)12)5-15-6-8(13)4-14-15/h1-4,6H,5,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDGSECMKLUWRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN2C=C(C=N2)N)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501230772 |

Source

|

| Record name | 1-[(3,4-Dichlorophenyl)methyl]-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501230772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

895929-62-1 |

Source

|

| Record name | 1-[(3,4-Dichlorophenyl)methyl]-1H-pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=895929-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(3,4-Dichlorophenyl)methyl]-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501230772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(morpholin-4-yl)ethyl]guanidine](/img/structure/B359101.png)

![2-(2-Fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B359105.png)

![N-isopentyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B359111.png)

![2-[2-(2,4-dichlorophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B359112.png)

![2-(2,6-dichlorophenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359117.png)

![2-(4-methoxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359118.png)

![7-methyl-2-(3-methyl-2-thienyl)-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359119.png)

![7-methyl-2-(5-methyl-2-thienyl)-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359120.png)

![2-(4-tert-butylphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359121.png)

![2-Ethoxy-4-(4-hydroxy-7-methyl-1,2,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl benzoate](/img/structure/B359122.png)

![4-(7-Methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl benzoate](/img/structure/B359123.png)

![2-[5-(3-chlorophenyl)-2-furyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359126.png)

![4-Bromo-2-ethoxy-6-(11-methyl-3-oxo-8-thia-4,6-diaza-11-azoniatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenolate](/img/structure/B359129.png)

![2-(3-ethoxy-2-hydroxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359130.png)